molecular formula C10H13NO2 B13067504 2-(4-Methylpyridin-3-yl)butanoic acid

2-(4-Methylpyridin-3-yl)butanoic acid

Cat. No.: B13067504
M. Wt: 179.22 g/mol
InChI Key: LCWQNKZFLJFGLB-UHFFFAOYSA-N
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Description

2-(4-Methylpyridin-3-yl)butanoic acid is a synthetic organic compound featuring a butanoic acid backbone substituted at the C2 position with a 4-methylpyridin-3-yl group. This structure distinguishes it from classical synthetic auxin herbicides, which typically incorporate phenoxy or benzoic acid moieties (e.g., MCPA, 2,4-D).

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-(4-methylpyridin-3-yl)butanoic acid

InChI

InChI=1S/C10H13NO2/c1-3-8(10(12)13)9-6-11-5-4-7(9)2/h4-6,8H,3H2,1-2H3,(H,12,13)

InChI Key

LCWQNKZFLJFGLB-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=CN=C1)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpyridin-3-yl)butanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a boronic acid and a halide. In this case, 4-methyl-3-bromopyridine can be coupled with butanoic acid boronic ester under mild conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpyridin-3-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

2-(4-Methylpyridin-3-yl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methylpyridin-3-yl)butanoic acid involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s closest structural analogs are 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB) and 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB), both HRAC Class O herbicides. Key differences include:

Substituent Type: 2-(4-Methylpyridin-3-yl)butanoic acid: A nitrogen-containing pyridine ring with a methyl group. MCPB/2,4-DB: Chlorinated phenoxy groups (MCPB: 4-chloro-2-methylphenoxy; 2,4-DB: 2,4-dichlorophenoxy).

Substituent Position: The pyridine group in the target compound is attached to the C2 carbon of butanoic acid, whereas phenoxy groups in MCPB/2,4-DB are at the C4 position.

Data Table: Comparative Properties

Property This compound MCPB 2,4-DB
Backbone Butanoic acid (C2-substituted) Butanoic acid (C4-substituted) Butanoic acid (C4-substituted)
Substituent 4-Methylpyridin-3-yl 4-Chloro-2-methylphenoxy 2,4-Dichlorophenoxy
Polarity High (pyridine ring) Moderate (chlorophenoxy) Moderate (chlorophenoxy)
HRAC Classification Not classified Class O (Auxin Mimics) Class O (Auxin Mimics)
Hypothesized Bioactivity Moderate (untested) High High

Research Findings

Receptor Binding: Phenoxy-substituted butanoic acids (MCPB, 2,4-DB) exhibit high affinity for auxin receptors due to structural mimicry of indole-3-acetic acid (IAA). The pyridine group in this compound may reduce binding efficiency due to steric clashes or altered electronic interactions .

Translocation and Solubility: The C2 substitution in the target compound may hinder systemic translocation compared to C4-substituted analogs, which align with plant vascular transport mechanisms optimized for phenoxy herbicides .

Biological Activity

2-(4-Methylpyridin-3-yl)butanoic acid, a pyridine derivative, has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a butanoic acid chain attached to a pyridine ring with a methyl substitution at the 4-position. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

  • Molecular Formula : C11H15NO2
  • Molecular Weight : Approximately 179.25 g/mol
  • Structural Features : The presence of both a carboxylic acid group and a pyridine ring allows for diverse chemical interactions.

Antibacterial Activity

Recent studies have indicated that derivatives of pyridine compounds exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against resistant strains of bacteria such as ESBL-producing E. coli. The mechanism often involves interaction with bacterial enzymes or receptors, leading to inhibition of bacterial growth.

CompoundZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
This compound15 ± 2 at 50 mgNot specified in available studies

Enzyme Interaction

The biological activity of this compound may also be linked to its ability to interact with specific enzymes. Preliminary studies suggest that it could act as an inhibitor or modulator of various biochemical pathways, although detailed mechanisms remain to be elucidated.

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that related compounds exhibit high activity against specific bacterial strains. For example, derivatives were tested using agar well diffusion methods, revealing significant zones of inhibition at higher concentrations.
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds with bacterial enzymes. These studies suggest that the structural features of this compound enhance its binding efficacy, which is crucial for its antibacterial properties.

Synthesis and Modifications

The synthesis of this compound typically involves multi-step organic synthesis techniques. Modifications to the compound can lead to variations in biological activity, making it a versatile scaffold for drug design.

Pharmacological Potential

The compound has been explored for potential applications in treating diseases where bacterial resistance is a significant concern. Its structural characteristics allow for modifications that can enhance efficacy and reduce toxicity.

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